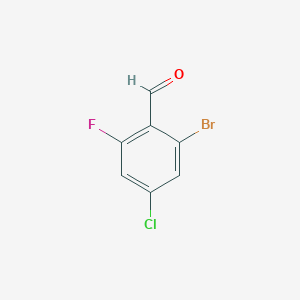

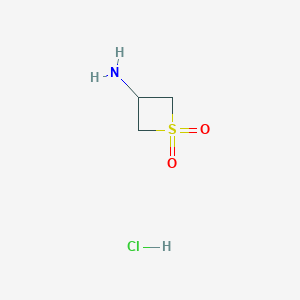

2-(3-Chloropyrazin-2-yl)acetic acid

Overview

Description

“2-(3-Chloropyrazin-2-yl)acetic acid” is a chemical compound with the IUPAC name sodium 2- (3-chloropyrazin-2-yl)acetate . It has a molecular weight of 194.55 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN2O2.Na/c7-6-4 (3-5 (10)11)8-1-2-9-6;/h1-2H,3H2, (H,10,11);/q;+1/p-1 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sodium atom .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 194.55 . The compound should be stored in a refrigerator .Scientific Research Applications

Fluorescent Sensing

One notable application is in the development of highly selective fluorescent sensors for zinc ions. A derivative was synthesized, exhibiting high selectivity and a low detection limit for Zn^2+ ions, forming a 1:1 complex and demonstrating fluorescent enhancement with good tolerance to other metal ions (Gong et al., 2011).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of related compounds. For instance, derivatives such as (pyrazin-2-ylsulfanyl)-acetic acid have been synthesized from 2-chloropyrizine, with structures analyzed via IR, MS, and X-ray single-crystal diffraction (Jiang Yi-min, 2012).

Biological Activities

Derivatives have been prepared and evaluated for their in vivo analgesic and anti-inflammatory activities. Some compounds were found to be equipotent to aspirin (as an analgesic) and indometacin (as an anti-inflammatory drug), highlighting their potential therapeutic applications (Şüküroğlu et al., 2005).

Antibacterial and Antioxidant Properties

Other research has demonstrated the antibacterial activity of compounds synthesized from 2-chloropyrazine derivatives. These studies have contributed valuable insights into the development of new antimicrobial agents (Mogilaiah et al., 2009). Additionally, some compounds showed significant antioxidant activities and DNA binding abilities, indicating potential for broader biological applications (Kitawat & Singh, 2014).

Catalytic Applications

There's also research into catalytic applications, where complexes derived from 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid were used as catalysts for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, showing excellent catalytic performance and reusability (Xie et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name |

2-(3-chloropyrazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-6-4(3-5(10)11)8-1-2-9-6/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXCTJBJHHVSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857685 | |

| Record name | (3-Chloropyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloropyrazin-2-yl)acetic acid | |

CAS RN |

1260787-77-6 | |

| Record name | (3-Chloropyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)

![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1377215.png)

![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1377218.png)